molecular formula C28H28FN3O2S B2840957 2-((2,5-dimethylbenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115453-06-9

2-((2,5-dimethylbenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2840957
CAS No.: 1115453-06-9
M. Wt: 489.61
InChI Key: WMZCDCPBKGTRIG-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 4-oxo-3,4-dihydroquinazoline core substituted with a 4-fluorophenyl group at position 3, a diethylcarboxamide moiety at position 7, and a thioether linkage to a 2,5-dimethylbenzyl group at position 2. Its synthesis likely involves multi-step reactions, including thioalkylation and condensation, to assemble the quinazoline scaffold and introduce substituents.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O2S/c1-5-31(6-2)26(33)20-9-14-24-25(16-20)30-28(35-17-21-15-18(3)7-8-19(21)4)32(27(24)34)23-12-10-22(29)11-13-23/h7-16H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZCDCPBKGTRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Class Core Structure Key Substituents Functional Groups
Target Quinazoline Quinazoline 4-Fluorophenyl, 2,5-dimethylbenzylthio, diethylcarboxamide 4-Oxo, thioether, carboxamide
Triazole Derivatives ([7–9]) 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Thione (C=S), sulfonyl (SO₂)
S-Alkylated Triazoles ([10–15]) 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, phenyl/4-fluorophenyl ethanone Thioether (C-S), ketone (C=O), sulfonyl (SO₂)

Key Observations :

  • The quinazoline core introduces a rigid, planar structure with a 4-oxo group, which may enhance hydrogen-bonding interactions compared to the more flexible triazole derivatives.
  • The diethylcarboxamide group in the target compound could improve solubility relative to the sulfonyl-containing triazoles, which are more lipophilic .

Spectral Characterization

  • IR Spectroscopy :
    • The target compound’s carbonyl (C=O) stretch at ~1680 cm⁻¹ aligns with hydrazinecarbothioamides (1663–1682 cm⁻¹) .
    • The absence of a thione (C=S) band (~1250 cm⁻¹) in the target distinguishes it from triazoles [7–9], which retain this feature .
  • NMR :
    • The 4-fluorophenyl group in the target compound would produce distinct ¹⁹F and ¹H NMR signals, similar to fluorinated triazoles in .
    • The diethylcarboxamide’s N,N-diethyl protons would resonate as a quartet in ¹H NMR, a feature absent in triazoles .

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